(2-methyl-1H-indol-4-yl)boronic acid
Description
Properties
IUPAC Name |
(2-methyl-1H-indol-4-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BNO2/c1-6-5-7-8(10(12)13)3-2-4-9(7)11-6/h2-5,11-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGGOWBPTLOYNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=C(NC2=CC=C1)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization of 2 Methyl 1h Indol 4 Yl Boronic Acid
Cross-Coupling Reactions Involving (2-methyl-1H-indol-4-yl)boronic Acid
The primary reactivity of (2-methyl-1H-indol-4-yl)boronic acid is demonstrated in cross-coupling reactions, where the boron group is substituted with various organic fragments. These transformations are fundamental for building molecular complexity.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of C(sp²)–C(sp²) bonds. yonedalabs.com This palladium-catalyzed reaction is widely employed to couple organoboron compounds with organic halides or pseudohalides (like triflates). libretexts.orgnih.gov (2-methyl-1H-indol-4-yl)boronic acid serves as the organoboron nucleophile in these reactions, enabling the direct attachment of aryl or heteroaryl groups to the C4 position of the indole (B1671886) ring.
The reaction of (2-methyl-1H-indol-4-yl)boronic acid with a range of aryl and heteroaryl halides is a powerful method for synthesizing 4-aryl-2-methyl-1H-indoles. The reaction typically requires a palladium catalyst, a phosphine ligand, and a base in a suitable solvent system. yonedalabs.com The choice of these components is crucial for achieving high yields and can be tailored based on the reactivity of the coupling partners. For instance, electron-rich and electron-deficient aryl halides, as well as various heteroaryl halides (e.g., pyridyl, pyrimidinyl), can be successfully coupled. nih.govnih.gov Milder conditions, such as lower temperatures and aqueous media, are increasingly being developed to enhance the functional group tolerance of the reaction. nih.gov
Below is a table illustrating typical conditions for Suzuki-Miyaura reactions involving heteroarylboronic acids and various aryl halides.
| Aryl Halide (Ar-X) | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 4-Bromoanisole | Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | >90 |
| 3-Chloropyridine | Pd₂(dba)₃ (2) | SPhos | K₃PO₄ | Toluene/H₂O | 110 | ~85 |
| 4-Iodonitrobenzene | PdCl₂(dppf) (3) | dppf | Cs₂CO₃ | DMF | 90 | ~92 |
| 2-Bromothiophene | Pd(PPh₃)₄ (5) | PPh₃ | Na₂CO₃ | DME/H₂O | 85 | ~88 |
| Phenyltriflate | Pd(OAc)₂ (2) | XPhos | K₃PO₄ | Dioxane | 100 | ~95 |
For (2-methyl-1H-indol-4-yl)boronic acid, the site of coupling is inherently controlled by the C4 position of the boronic acid group. Therefore, regioselectivity primarily becomes a consideration when the coupling partner, the aryl or heteroaryl halide, possesses multiple reactive sites. In such cases, the reaction selectivity is dictated by the relative reactivity of the C-X bonds in the oxidative addition step. Generally, the order of reactivity is C–I > C–OTf > C–Br >> C–Cl, allowing for selective coupling at the more reactive position. rsc.org Furthermore, electronic effects and steric hindrance play a significant role; oxidative addition is often favored at electron-deficient or less sterically crowded positions on the aromatic ring. mdpi.com
Stereoselectivity is not a primary concern in the standard Suzuki-Miyaura coupling of two C(sp²) centers, as the reaction mechanism does not typically generate new stereocenters. However, stereoselectivity can become important in advanced applications, such as the synthesis of sterically hindered biaryls that exhibit atropisomerism or when coupling partners possess pre-existing stereochemistry that must be retained. In such cases, the choice of chiral ligands can induce stereoselective outcomes.
The catalytic cycle of the Suzuki-Miyaura reaction comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination. yonedalabs.com The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is often rate-determining and mechanistically complex. nih.gov
Two primary pathways for transmetalation are widely debated nih.gov:
The Boronate Pathway : The base reacts with the boronic acid [ArB(OH)₂] to form a more nucleophilic boronate species [ArB(OH)₃]⁻. This boronate then reacts with the arylpalladium(II) halide complex [LₙPd(Ar')X] formed during oxidative addition.
The Oxo-Palladium Pathway : The halide ligand on the palladium complex is exchanged for a hydroxide (B78521) or alkoxide from the base, forming a palladium-hydroxo complex [LₙPd(Ar')OH]. This complex then reacts directly with the neutral boronic acid.
Recent mechanistic studies have provided significant insights, including the direct observation of pre-transmetalation intermediates containing Pd–O–B linkages. acs.orgillinois.edu These findings suggest that the operative pathway can depend heavily on the specific reaction conditions, such as the nature of the base, solvent, and ligands. For heteroarylboronic acids like the title compound, the electronic properties of the indole ring can influence the nucleophilicity of the boron center and thus affect the rate and efficiency of the transmetalation step. nih.gov
Chan-Lam Cross-Coupling for C-N and C-O Bond Formation
Beyond C-C bonds, (2-methyl-1H-indol-4-yl)boronic acid is a competent partner in Chan-Lam cross-coupling reactions for the formation of C-N and C-O bonds. wikipedia.org This reaction, also known as the Chan-Evans-Lam coupling, utilizes a copper catalyst to couple arylboronic acids with N-H or O-H containing compounds, such as amines, amides, anilines, phenols, and alcohols. organic-chemistry.org A key advantage of the Chan-Lam coupling is that it can often be conducted under mild conditions, frequently at room temperature and open to the air. wikipedia.org
The mechanism is distinct from the palladium-catalyzed Suzuki reaction. It is generally understood to involve the formation of a copper-aryl species, which then interacts with the N- or O-nucleophile. The cycle is proposed to proceed through a Cu(III) intermediate that undergoes reductive elimination to form the final C-N or C-O bond and regenerate the active copper catalyst. wikipedia.org This method provides a complementary approach to the Buchwald-Hartwig amination for constructing aryl-amine and aryl-ether linkages.
The table below shows representative conditions for the Chan-Lam coupling of a generic arylboronic acid with various nucleophiles.
| Nucleophile | Copper Source | Base/Additive | Solvent | Temperature | Product Type |
|---|---|---|---|---|---|
| Aniline | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | Room Temp | Aryl-Amine |
| Imidazole | Cu(OAc)₂ | Et₃N | CH₂Cl₂ | Room Temp | Aryl-Amine (N-Arylation) |
| Phenol | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | Room Temp | Aryl-Ether |
| Benzylamine | Cu(OAc)₂ | None | MeOH | 50 °C | Aryl-Amine |
| Benzamide | CuI | K₃PO₄ | DMF | 110 °C | Aryl-Amide (N-Arylation) |
Other Transition Metal-Catalyzed Coupling Reactions
While palladium and copper are the most common catalysts used in conjunction with (2-methyl-1H-indol-4-yl)boronic acid, other transition metals have been shown to effectively catalyze similar cross-coupling reactions.
Nickel-Catalyzed Couplings : Nickel complexes are increasingly utilized as cost-effective and highly reactive catalysts for Suzuki-Miyaura type reactions. rsc.org Nickel catalysts can exhibit different reactivity and selectivity profiles compared to palladium, sometimes enabling the coupling of otherwise unreactive partners, such as aryl chlorides or ethers. organic-chemistry.orgepa.gov They can be particularly effective for forming C(sp³)–C(sp²) bonds. researchgate.net
Iron-Catalyzed Couplings : Iron catalysis represents a green and sustainable alternative for cross-coupling chemistry due to the metal's low cost, abundance, and low toxicity. nih.gov Iron-catalyzed reactions of boronic acids with various partners have been developed, although the mechanisms can differ significantly from those of palladium, sometimes involving radical pathways rather than purely organometallic cycles. uva.nlnih.gov These methods are promising for large-scale industrial applications. nih.gov
Functional Group Transformations of the Boronic Acid Moiety in (2-methyl-1H-indol-4-yl)boronic Acid
The boronic acid group is a hub of reactivity, susceptible to esterification, protodeboronation, and oxidation, making it a valuable synthetic handle for further molecular elaboration.
(2-methyl-1H-indol-4-yl)boronic acid can be readily converted into corresponding boronic esters through condensation with diols. This transformation is frequently employed to enhance the compound's stability, facilitate purification, and modulate its reactivity in subsequent reactions, such as cross-coupling. wikipedia.org The reaction involves the elimination of water to form a cyclic ester. Pinacol (B44631) is a commonly used diol, yielding a stable pinacol boronate ester. Other diols can also be utilized to form different dioxaborolanes (five-membered rings) or dioxaborinanes (six-membered rings). wikipedia.org These esters are generally more robust towards protodeboronation and are often the preferred form of the reagent in palladium-catalyzed cross-coupling reactions. nih.govnih.gov
| Reagent (Diol) | Resulting Ester Type | Typical Conditions |
|---|---|---|
| Pinacol (2,3-Dimethyl-2,3-butanediol) | Pinacol boronate ester | Azeotropic removal of water (e.g., Dean-Stark) in a non-polar solvent like toluene or reaction in an ethereal solvent. |
| Neopentyl glycol | Neopentyl glycol boronate ester | Similar to pinacol, often under reflux with water removal. |
| Catechol | Catechol boronate ester | Condensation reaction, often used in specific synthetic contexts. nih.gov |
| N-Methyliminodiacetic acid (MIDA) | MIDA boronate ester | Reaction in a suitable solvent; MIDA boronates are known for their high stability and slow-release properties in cross-coupling. core.ac.uk |
Protodeboronation is a significant side reaction involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. wikipedia.org This process is often undesired as it consumes the boronic acid, reducing the yield of the intended reaction. The propensity for protodeboronation is highly dependent on the reaction conditions, particularly pH, and the electronic nature of the aryl group. core.ac.ukwikipedia.orgnih.gov For heteroaromatic boronic acids like (2-methyl-1H-indol-4-yl)boronic acid, the presence of the basic indole nitrogen can lead to complex pH-rate profiles and potentially zwitterionic intermediates that facilitate C-B bond cleavage. wikipedia.orgnih.gov
The reaction can be catalyzed by acid or base. Under basic conditions, the formation of the more reactive tetrahedral boronate anion, [(ArB(OH)₃)⁻], can precede protonolysis of the C-B bond. ed.ac.uk
Control Strategies: To mitigate protodeboronation, several strategies are employed:
Esterification: Converting the boronic acid to a more stable boronic ester, such as a pinacol or MIDA boronate, sterically shields the boron center from attack and reduces the rate of protodeboronation. ed.ac.uk
pH Control: Maintaining the reaction medium at an optimal pH where the rate of protodeboronation is minimized is crucial. For many heteroaromatic systems, extreme pH values (either highly acidic or basic) can sometimes suppress pathways that proceed through reactive zwitterionic intermediates. wikipedia.org
Anhydrous Conditions: Since water is a reactant in protodeboronation, performing reactions under anhydrous conditions, especially for subsequent cross-coupling steps, can be an effective control measure.
| Factor/Strategy | Description | Effect on Protodeboronation |
|---|---|---|
| Factor: High pH (Basic conditions) | Promotes the formation of the tetrahedral boronate anion [ArB(OH)₃]⁻. | Often accelerates the rate of protodeboronation. ed.ac.uk |
| Factor: Low pH (Acidic conditions) | Can lead to acid-catalyzed protonolysis of the C-B bond. | Can accelerate protodeboronation, pathway is substrate-dependent. core.ac.uk |
| Strategy: Conversion to Pinacol Ester | Forms a stable, sterically hindered cyclic boronate ester. | Significantly suppresses protodeboronation. ed.ac.uk |
| Strategy: Conversion to MIDA Boronate | Forms a highly stable, crystalline boronate complex that slowly releases the boronic acid under reaction conditions. | Effectively protects the C-B bond until needed for the desired reaction. core.ac.uk |
| Strategy: Use of Anhydrous Solvents | Removes water, a key reagent for the hydrolytic cleavage of the C-B bond. | Inhibits the protodeboronation pathway. |
The carbon-boron bond of (2-methyl-1H-indol-4-yl)boronic acid can be readily oxidized to a carbon-oxygen bond, a transformation that provides direct access to the corresponding phenol, 2-methyl-1H-indol-4-ol. This ipso-hydroxylation is a synthetically valuable reaction. A variety of oxidizing agents can accomplish this transformation, most commonly in the presence of a base. The mechanism generally involves the formation of a boronate intermediate, followed by rearrangement and subsequent hydrolysis to yield the phenol.
| Oxidizing Agent | Typical Base/Additive | Typical Solvent | Reference |
|---|---|---|---|
| Hydrogen Peroxide (H₂O₂) | NaOH, KOH | Water, THF/Water | General method |
| tert-Butyl hydroperoxide (TBHP) | KOH | Water | General method |
| Oxone® (Potassium peroxymonosulfate) | None or buffer | Acetone/Water | General method |
| N-Oxides | None | Various organic solvents | General method |
Electrophilic and Nucleophilic Substitutions on the Indole Core of (2-methyl-1H-indol-4-yl)boronic Acid
The indole nucleus is inherently electron-rich and readily undergoes electrophilic substitution. researchgate.net The preferred site of attack is typically the C3 position of the pyrrole (B145914) ring. However, in (2-methyl-1H-indol-4-yl)boronic acid, the C2 position is substituted with a methyl group, and the C4 position on the benzene (B151609) ring bears the boronic acid. This substitution pattern influences the regioselectivity of further reactions.
Electrophilic Substitution: The C3 position remains the most nucleophilic site on the indole ring system. However, electrophilic attack at C3 may be sterically hindered by the adjacent C2-methyl and C4-boronic acid groups. Depending on the electrophile and reaction conditions, substitution could also occur at other positions on the benzene ring (C5, C6, C7), directed by the combined electronic effects of the fused pyrrole ring and the C4-boronic acid group. The boronic acid group itself can be susceptible to replacement by the electrophile (ipso-substitution). For 4-substituted indoles, electrophilic attack at C5 is often observed in Friedel-Crafts type reactions. semanticscholar.org
Nucleophilic Substitution: Nucleophilic aromatic substitution on the indole core is generally difficult due to the ring's high electron density. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring, which are absent in this molecule. However, nucleophilic attack can occur at the boron atom, as seen in boronate formation. In some specialized cases, nucleophilic substitution has been observed at the nitrogen atom of activated 1-hydroxyindoles. clockss.org
Cycloaddition and Other Pericyclic Reactions with (2-methyl-1H-indol-4-yl)boronic Acid Derivatives
The indole ring system can participate in cycloaddition reactions, although its aromaticity often makes it a reluctant participant compared to simple alkenes or dienes. nih.gov Indoles can act as dienophiles in inverse-electron-demand Diels-Alder reactions. acs.org Alternatively, to participate in a normal-demand Diels-Alder reaction, the indole must typically be modified to act as the diene component, for example, through the introduction of a vinyl group at the C2 or C3 position. umn.edu
For (2-methyl-1H-indol-4-yl)boronic acid, participation in cycloaddition would likely require derivatization. For instance, a vinyl or alkynyl group could be installed on the indole nucleus (e.g., at the N1 or C3 position) via a separate synthetic step. This unsaturated derivative could then undergo pericyclic reactions. The boronic acid moiety (or its ester form) would likely be a spectator in the cycloaddition itself but could be used as a handle for subsequent cross-coupling of the cycloadduct. Photocatalysis has emerged as a mild method to facilitate radical-cation Diels-Alder reactions of indoles with electron-rich dienes, providing a modern approach to constructing complex polycyclic indole alkaloids. nih.gov
Spectroscopic and Structural Characterization of 2 Methyl 1h Indol 4 Yl Boronic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By observing the magnetic behavior of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional experiments for characterizing organic compounds like (2-methyl-1H-indol-4-yl)boronic acid. The chemical shifts (δ) are indicative of the electronic environment of each nucleus.
For indole (B1671886) derivatives, the proton on the nitrogen (N-H) of the pyrrole (B145914) ring typically appears as a broad singlet at a high chemical shift, often above 10 ppm, due to its acidic nature. researchgate.net The protons on the aromatic benzene (B151609) and pyrrole rings resonate in the aromatic region, generally between 6.5 and 8.0 ppm. youtube.com The methyl group (CH₃) at the C2 position would be expected to produce a singlet in the upfield region, characteristic of alkyl protons.
In ¹³C NMR, the carbon atoms of the indole ring system show signals across a broad range. oregonstate.edu Carbons in the aromatic and heteroaromatic rings typically resonate between 100 and 140 ppm. youtube.comnih.gov The carbon atom to which the boronic acid group is attached (C4) would experience a specific electronic effect, influencing its chemical shift. The methyl carbon signal would appear at a much higher field, typically below 20 ppm. Quaternary carbons, those without attached protons, often show weaker signals. oregonstate.edu
Table 1: Representative ¹H NMR Chemical Shifts for Substituted Indole Moieties This table presents typical chemical shift ranges for protons in environments similar to those in (2-methyl-1H-indol-4-yl)boronic acid, based on general data for indole derivatives.
| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| NH -1 | > 10.0 | Broad Singlet |
| CH -3 | ~6.5 - 7.0 | Singlet/Doublet |
| Aromatic H (C5, C6, C7) | ~7.0 - 7.8 | Multiplet/Doublet |
| CH ₃-2 | ~2.0 - 2.5 | Singlet |
Data compiled from general knowledge of indole NMR spectra. researchgate.netyoutube.comclockss.org
Table 2: Representative ¹³C NMR Chemical Shifts for Substituted Indole Moieties This table shows typical chemical shift ranges for carbons in environments analogous to those in (2-methyl-1H-indol-4-yl)boronic acid, based on general data for indole and aryl compounds.
| Carbon | Typical Chemical Shift (δ, ppm) |
|---|---|
| C -2 | ~135 - 140 |
| C -3 | ~100 - 105 |
| C -3a | ~125 - 130 |
| C -4 | ~120 - 125 (ipso-carbon to Boron) |
| C -5 | ~120 - 125 |
| C -6 | ~120 - 125 |
| C -7 | ~110 - 115 |
| C -7a | ~135 - 140 |
| C H₃-2 | ~10 - 20 |
Data compiled from general knowledge of indole and arylboronic acid NMR spectra. youtube.comoregonstate.edu
¹¹B NMR Spectroscopy is particularly useful for characterizing boron-containing compounds. Boron has two NMR-active isotopes, with ¹¹B (spin I = 3/2, 80.1% natural abundance) being the more commonly observed nucleus due to its higher sensitivity. nih.gov For arylboronic acids, the ¹¹B NMR chemical shift typically appears in a characteristic range. Tricoordinate boronic acids generally show a resonance around 30 ppm, while the cyclic anhydride (B1165640) forms, known as boroxines, appear slightly downfield at approximately 33 ppm. sdsu.edu The chemical shift is sensitive to the electronic environment and the hybridization state of the boron atom. nih.gov
¹⁵N NMR Spectroscopy can provide direct information about the nitrogen atom in the indole ring. However, the low natural abundance (0.36%) and low gyromagnetic ratio of ¹⁵N make it an insensitive nucleus, often requiring isotopic enrichment for successful detection. nih.gov When obtainable, the ¹⁵N chemical shift can reveal details about tautomerization and bonding within the heterocyclic ring.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra by revealing through-bond and through-space correlations between nuclei. youtube.com
COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically over two or three bonds. sdsu.edu For (2-methyl-1H-indol-4-yl)boronic acid, COSY would show correlations between the adjacent protons on the benzene ring portion (e.g., H5-H6, H6-H7), confirming their connectivity. mendeley.comfigshare.com
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence) : These experiments correlate proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu This is essential for assigning each carbon signal to its corresponding proton. mendeley.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
For (2-methyl-1H-indol-4-yl)boronic acid, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of its elemental formula (C₉H₁₀BNO₂).
The analysis of boronic acids by mass spectrometry can be complicated by their tendency to dehydrate and form cyclic anhydrides (boroxines) in the ion source. rsc.orgnih.gov Techniques like electrospray ionization (ESI) are often employed to analyze boronic acids and their derivatives. nih.gov The fragmentation pattern would likely involve characteristic losses, such as the loss of water (H₂O) from the boronic acid moiety. The indole ring itself is relatively stable, but fragmentation could occur at the substituent groups.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic System Analysis
Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. itwreagents.comyoutube.com It is an effective tool for identifying the presence of specific functional groups. For (2-methyl-1H-indol-4-yl)boronic acid, the IR spectrum would be expected to show characteristic absorption bands:
A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the boronic acid group.
A sharp to moderately broad band around 3300-3500 cm⁻¹ for the N-H stretch of the indole ring.
Stretching vibrations for B-O and B-C bonds, typically found in the 1300-1400 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively. scirp.org
C-H stretching vibrations for the aromatic and methyl groups just above 3000 cm⁻¹ and just below 3000 cm⁻¹, respectively.
C=C stretching vibrations for the aromatic rings in the 1450-1600 cm⁻¹ region.
Ultraviolet-Visible (UV-Vis) Spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV or visible light. itwreagents.com The indole scaffold is a strong chromophore, and its derivatives typically exhibit two main absorption bands, often referred to as ¹La and ¹Lb transitions. libretexts.org The position and intensity of these bands are sensitive to the substitution pattern on the indole ring. The presence of the methyl and boronic acid groups would influence the electronic system and thus the absorption maxima (λ_max) compared to unsubstituted indole. The analysis of boric acid derivatives in different solvents has shown that the choice of solvent can significantly impact the UV-Vis spectrum. researchgate.net
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. researchgate.net An extensive X-ray crystallographic analysis of related boronic acids has been conducted to understand their molecular recognition properties. nih.gov
For (2-methyl-1H-indol-4-yl)boronic acid, a single-crystal X-ray diffraction study would reveal definitive information about its solid-state structure. This includes precise bond lengths, bond angles, and torsional angles. A key feature of interest would be the intermolecular interactions, particularly the hydrogen bonding network formed by the boronic acid -B(OH)₂ groups and the indole N-H protons. In the solid state, boronic acids often form dimeric or polymeric structures through hydrogen bonds between the hydroxyl groups. Time-resolved crystallography has been used on model systems like boric acid to gain mechanistic insights into its binding processes. nih.gov Such analysis would provide an unambiguous confirmation of the molecular structure and its packing in the crystal lattice. researchgate.net
Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC-MS)
The purity assessment and separation of (2-methyl-1H-indol-4-yl)boronic acid and its derivatives are crucial for ensuring the quality of starting materials and for isolating reaction products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques widely employed for these purposes. While specific application notes for (2-methyl-1H-indol-4-yl)boronic acid are not extensively detailed in publicly available literature, established methods for analogous boronic acids and indole derivatives provide a strong foundation for developing effective analytical protocols. waters.comnih.govwaters.com
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of boronic acids due to its versatility and applicability to a wide range of analytes. waters.comwaters.com Reversed-phase HPLC (RP-HPLC) is particularly common for the separation of boronic acids and their derivatives. The choice of stationary phase, mobile phase composition, and detector are critical parameters that must be optimized for a given analyte.
Method Development Insights:
For the separation of boronic acids, systematic method development is key. waters.com This often involves screening different columns and mobile phase pH levels to achieve optimal retention and resolution. waters.comwaters.com For instance, a study on the separation of eleven structurally similar boronic acids utilized a screening protocol that tested various stationary phases and pH conditions. waters.com At low pH, boronic acids are generally neutral, while at high pH, the boronic acid group becomes at least partially charged, which can significantly affect retention on a reversed-phase column. waters.com
A common challenge in the HPLC analysis of boronic acid derivatives, such as pinacol (B44631) esters, is their susceptibility to on-column hydrolysis to the corresponding boronic acid. researchgate.net To address this, method parameters, including mobile phase composition and temperature, can be optimized to minimize this degradation. researchgate.net
Post-Column Derivatization:
To enhance the detection of boronic acids, especially in complex mixtures, post-column derivatization techniques can be employed. wur.nlwur.nl One such method involves the reaction of the HPLC-separated analytes with alizarin (B75676) in a post-column reaction coil. wur.nlwur.nl This reaction forms a fluorescent complex that can be detected with high sensitivity using a fluorescence detector. wur.nlwur.nl This approach offers selectivity for boronic acids and can be applied in both isocratic and gradient HPLC runs. wur.nl
Illustrative HPLC Parameters for Boronic Acid Analysis:
The following table provides examples of HPLC conditions used for the analysis of boronic acids, which can serve as a starting point for the analysis of (2-methyl-1H-indol-4-yl)boronic acid.
| Parameter | Condition 1 | Condition 2 |
| Technique | Reversed-Phase HPLC | Reversed-Phase HPLC with Post-Column Derivatization |
| Stationary Phase | XSelect™ Premier HSS T3 | Not Specified |
| Mobile Phase | A: Water with 2% formic acidB: Acetonitrile | Acetonitrile/Water or Acidic Water (gradient or isocratic) |
| Flow Rate | 1.0 mL/min | 0.40 mL/min |
| Detector | Photodiode Array (PDA) | Fluorescence Detector (λex = 469 nm, λem = 610 nm) |
| Post-Column Reagent | Not Applicable | 75 µM alizarin and 0.1% triethylamine (B128534) in acetonitrile |
| Reference | waters.com | wur.nl |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like boronic acids, derivatization is typically required to increase their volatility and thermal stability for GC analysis.
Derivatization:
While direct GC-MS analysis of (2-methyl-1H-indol-4-yl)boronic acid is challenging, its derivatives could potentially be analyzed. The product yield of reactions involving boronic esters, for example, can be analyzed by GC. rsc.org
Typical GC-MS Parameters:
The general parameters for GC-MS analysis involve an injection port, a capillary column for separation, and a mass spectrometer for detection and identification. The carrier gas is typically an inert gas like helium. nih.govnih.gov The oven temperature is programmed to ramp up to allow for the separation of compounds with different boiling points. nih.gov
Illustrative GC-MS Parameters for Organic Compound Analysis:
The table below outlines typical GC-MS conditions that could be adapted for the analysis of derivatized (2-methyl-1H-indol-4-yl)boronic acid or related volatile indole derivatives.
| Parameter | Condition 1 | Condition 2 |
| Technique | Gas Chromatography-Mass Spectrometry | Gas Chromatography-Mass Spectrometry |
| Column | Agilent J&W HP-5 Polysiloxane GC Column | DB-WAX (1st dimension), DB-17MS (2nd dimension) |
| Carrier Gas | Helium | Helium |
| Flow Rate | 1.2 mL/min | 1.0 mL/min |
| Injector Temperature | 280 °C | Not Specified |
| Oven Temperature Program | 50°C to 250°C at 10°C/min, then to 300°C for 10 min | Not Specified |
| Detector | Mass Spectrometer (70 eV electron ionization) | Time-of-Flight Mass Spectrometer (ToF-MS) |
| Reference | nih.gov | nih.gov |
By leveraging these established chromatographic principles and methods for similar compounds, robust and reliable analytical procedures can be developed for the purity assessment and separation of (2-methyl-1H-indol-4-yl)boronic acid and its derivatives.
Computational and Theoretical Studies on 2 Methyl 1h Indol 4 Yl Boronic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for calculating the geometric, electronic, and spectroscopic properties of molecules like (2-methyl-1H-indol-4-yl)boronic acid. nih.govresearchgate.net DFT methods are based on calculating the electron density of a molecule to determine its energy and other properties, providing a balance between accuracy and computational cost. nih.gov
The electronic character of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgossila.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. ossila.com
The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. wikipedia.orgossila.com A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.org For (2-methyl-1H-indol-4-yl)boronic acid, DFT calculations can predict the energies of these orbitals and visualize their spatial distribution. Typically, the HOMO is localized on the electron-rich indole (B1671886) ring system, while the LUMO may be distributed across the boronic acid moiety and the aromatic system. researchgate.net
Table 1: Hypothetical Frontier Orbital Data for (2-methyl-1H-indol-4-yl)boronic Acid
This table is illustrative, showing typical data obtained from DFT calculations.
| Parameter | Calculated Value (eV) | Implication |
| HOMO Energy | -6.2 eV | Electron-donating capability |
| LUMO Energy | -1.1 eV | Electron-accepting capability |
| HOMO-LUMO Gap | 5.1 eV | Chemical reactivity and stability |
DFT calculations can generate molecular electrostatic potential (MEP) maps, which illustrate the charge distribution across a molecule. These maps are invaluable for predicting how a molecule will interact with other reagents. For (2-methyl-1H-indol-4-yl)boronic acid, the MEP map would likely show negative potential (red/yellow) around the oxygen atoms of the boronic acid group and the π-system of the indole ring, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the acidic protons of the boronic acid and the N-H group, highlighting sites for nucleophilic attack.
Furthermore, frontier molecular orbital theory helps predict the regioselectivity of reactions. By analyzing the locations of the HOMO and LUMO on the molecule, one can predict where electrophiles and nucleophiles will preferentially react. This is crucial for designing synthetic routes and understanding reaction outcomes, such as in Suzuki-Miyaura cross-coupling reactions where boronic acids are key reagents. nih.gov
Quantum chemical calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm a molecule's structure. researchgate.net
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, can calculate the theoretical ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net These predictions are highly valuable for assigning peaks in experimental spectra, especially for complex molecules.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. materialsciencejournal.org The calculations provide the absorption wavelength (λmax) and the oscillator strength of the transitions, which are related to the HOMO-LUMO gap. materialsciencejournal.org
Table 2: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data
This table is a hypothetical example to illustrate the application of computational prediction.
| Spectroscopic Technique | Parameter | Predicted Value | Experimental Value |
| ¹H NMR | Chemical Shift (δ, ppm) of N-H proton | 10.5 ppm | 10.3 ppm |
| ¹³C NMR | Chemical Shift (δ, ppm) of C-B carbon | 130.2 ppm | 129.8 ppm |
| IR Spectroscopy | O-H Stretch (cm⁻¹) | 3350 cm⁻¹ | 3345 cm⁻¹ |
| UV-Vis Spectroscopy | Max. Absorption (λmax) | 275 nm | 278 nm |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics focuses on the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of interacting atoms, providing a detailed view of molecular behavior. nih.gov
For (2-methyl-1H-indol-4-yl)boronic acid, MD simulations are useful for:
Conformational Analysis: The molecule has a rotatable bond between the indole ring and the boronic acid group. MD simulations can explore the potential energy surface related to this rotation to identify the most stable conformations (isomers) and the energy barriers between them. nih.gov
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling, particularly using DFT, is a powerful method for elucidating the detailed step-by-step mechanisms of chemical reactions. researchgate.net This involves identifying the structures and energies of reactants, intermediates, transition states, and products along a reaction coordinate. nih.gov
For reactions involving (2-methyl-1H-indol-4-yl)boronic acid, such as the widely used Suzuki-Miyaura cross-coupling, computational modeling can clarify:
The energies of different catalytic cycle intermediates.
The activation energy of the rate-determining step.
The role of the solvent and ligands on the palladium catalyst.
By understanding these mechanistic details, chemists can optimize reaction conditions to improve yields and selectivity.
In Silico Screening and Ligand Design Methodologies Utilizing the (2-methyl-1H-indol-4-yl)boronic Acid Scaffold
The (2-methyl-1H-indol-4-yl)boronic acid structure represents a valuable scaffold for drug discovery. The indole core is a common motif in pharmacologically active compounds, and the boronic acid group can act as a key interacting moiety, for instance, as an inhibitor of serine proteases. mdpi.com
In silico (computer-based) techniques are central to modern drug design: nih.govnih.gov
Ligand-Based Design: If known active molecules exist for a particular biological target, the (2-methyl-1H-indol-4-yl)boronic acid scaffold can be computationally modified with various functional groups. The properties of these new virtual compounds are then compared to the known actives to predict their potential efficacy.
Structure-Based Design: If the 3D structure of a target protein is known, molecular docking simulations can be performed. nih.govresearchgate.net In this process, the (2-methyl-1H-indol-4-yl)boronic acid molecule is virtually placed into the active site of the protein to predict its binding orientation and affinity. researchgate.net This allows for the rational design of more potent and selective inhibitors by modifying the scaffold to improve its fit and interactions with the target. ijpsjournal.com The indole scaffold provides a rigid framework, while the boronic acid can form covalent or strong non-covalent interactions with key amino acid residues. nih.gov
Applications of 2 Methyl 1h Indol 4 Yl Boronic Acid As a Building Block in Advanced Synthesis
Synthesis of Complex Indole-Containing Heterocyclic Systems
Indolylboronic acids are valuable precursors for the construction of complex heterocyclic systems, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. nih.govthermofisher.com This reaction enables the formation of carbon-carbon bonds between the indole (B1671886) core and various aryl or heteroaryl partners, leading to a diverse array of intricate molecular architectures. nih.govnih.gov The 2-methyl and 4-boronic acid functionalities on the indole ring of the title compound provide specific points of reactivity and steric influence, guiding the assembly of more complex structures.
The general utility of indolylboronic acids in creating these systems is well-documented. nih.govnih.gov They can be coupled with a range of electrophiles, including aryl halides and triflates, to generate biaryl and hetero-biaryl structures that are often found in biologically active molecules. nih.gov
Role in the Total Synthesis of Natural Products and Bioactive Molecules
The indole moiety is a fundamental component of numerous natural products and bioactive molecules. rsc.orgnih.gov Consequently, substituted indoles like (2-methyl-1H-indol-4-yl)boronic acid are attractive starting materials for the total synthesis of these complex targets. The boronic acid group serves as a handle for introducing additional molecular complexity through cross-coupling reactions. researchgate.net
While specific total syntheses employing (2-methyl-1H-indol-4-yl)boronic acid are not extensively detailed in readily available literature, the general strategy of using indolylboronic acids in the synthesis of bioactive compounds is a well-established principle in medicinal chemistry. nih.govresearchgate.net
Development of Chemical Probes and Tools for Biological Research
Boronic acid-based molecules have gained prominence as chemical probes for detecting and quantifying biological oxidants such as hydrogen peroxide and peroxynitrite. nih.gov The reactivity of the boronate group allows for the design of probes that exhibit a detectable signal, often fluorescence, upon interaction with the target analyte. nih.gov
The indole scaffold of (2-methyl-1H-indol-4-yl)boronic acid could potentially be incorporated into such probes, leveraging the unique electronic and photophysical properties of the indole ring to modulate the probe's response. While specific probes based on this exact compound are not widely reported, the foundational chemistry for their development exists within the field of boronate-based sensor design. nih.gov
Application in Fragment-Based Drug Discovery Methodologies (as a conceptual scaffold)
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in drug development. frontiersin.orgresearchgate.net This approach utilizes small, low-complexity molecules, or "fragments," that bind to biological targets with low affinity. These initial hits are then optimized to develop more potent and selective drug candidates.
Boronic acids are recognized as valuable fragments in FBDD due to their ability to form reversible covalent bonds with serine or threonine residues in the active sites of enzymes. The (2-methyl-1H-indol-4-yl)boronic acid, with its defined structure and reactive boronic acid moiety, represents a potential fragment for screening against various protein targets. The indole core provides a scaffold that can be further elaborated to improve binding affinity and other pharmacological properties. frontiersin.org
Design and Synthesis of Functional Materials and Polymers Incorporating (2-methyl-1H-indol-4-yl)boronic Acid Moieties
Boronic acid-containing polymers have attracted significant interest for a variety of biomedical and materials science applications. nih.gov These polymers can exhibit responsiveness to stimuli such as pH and the presence of saccharides, making them suitable for applications like drug delivery and sensing.
The incorporation of (2-methyl-1H-indol-4-yl)boronic acid into a polymer backbone could impart the unique properties of the indole nucleus, such as its electronic and photophysical characteristics, to the resulting material. While specific examples of polymers synthesized from this particular monomer are not prevalent in the literature, the general methods for creating boronic acid-functionalized polymers are well-established. nih.gov
Utility in Catalysis and Asymmetric Synthesis
Boronic acids have found applications not only as reagents but also as catalysts in their own right. nih.gov They can act as Lewis acids to activate substrates in various organic transformations. Furthermore, chiral boronic acids and their derivatives are instrumental in asymmetric synthesis, enabling the stereoselective formation of new chiral centers. youtube.comnih.gov
While the direct use of (2-methyl-1H-indol-4-yl)boronic acid as a catalyst or in asymmetric synthesis is not extensively documented, the broader field of organoboron catalysis provides a framework for its potential application. nih.govmpg.de Chiral ligands could potentially be used in conjunction with this boronic acid to achieve enantioselective transformations.
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 2 Methyl 1h Indol 4 Yl Boronic Acid Derivatives
Impact of Substitutions on the Indole (B1671886) Ring of (2-methyl-1H-indol-4-yl)boronic Acid Analogs on Reactivity and Selectivity
Substituents on the indole ring of (2-methyl-1H-indol-4-yl)boronic acid analogs can significantly influence their chemical behavior. The electronic and steric properties of these substituents can alter the reactivity of the boronic acid group and direct the course of chemical transformations.
The acidity of aryl boronic acids, a key factor in their reactivity, is modulated by the electronic nature of substituents on the aromatic ring. Electron-withdrawing groups generally decrease the pKa value, making the boronic acid more acidic, while electron-donating groups have the opposite effect. nih.govmdpi.com This principle can be extended to the indole ring of (2-methyl-1H-indol-4-yl)boronic acid analogs. For instance, introducing an electron-withdrawing group, such as a halogen or a nitro group, on the indole core is expected to increase the Lewis acidity of the boron atom. This enhanced acidity can influence the rates of transmetalation in cross-coupling reactions. nih.gov Conversely, electron-donating groups like methoxy (B1213986) or alkyl groups would decrease the acidity of the boronic acid.
In the context of cross-coupling reactions, such as the Suzuki-Miyaura reaction, the electronic nature of substituents on the indole ring also affects the nucleophilicity of the ipso-carbon atom attached to the boron. This, in turn, can impact the efficiency of the transmetalation step. nih.gov
Furthermore, substituents on the indole ring can exert significant steric effects, influencing the regioselectivity of reactions on the indole nucleus itself. For example, in the C-H borylation of indoles, the position of borylation is highly dependent on the substitution pattern of the starting indole. The presence of substituents at certain positions can block or direct the borylation to other accessible sites. nih.gov For instance, in the iridium-catalyzed borylation of 3-substituted indoles, borylation occurs selectively at the C2 and C7 positions. nih.gov
The following table summarizes the general effect of substituents on the properties of aryl boronic acids, which can be extrapolated to (2-methyl-1H-indol-4-yl)boronic acid analogs:
| Substituent Type on Indole Ring | Effect on Boronic Acid pKa | Expected Impact on Reactivity in Cross-Coupling |
| Electron-Withdrawing (e.g., -NO₂, -CN, -CF₃) | Decrease | Increase in Lewis acidity, potentially faster transmetalation |
| Electron-Donating (e.g., -OCH₃, -CH₃) | Increase | Decrease in Lewis acidity, potentially slower transmetalation |
| Halogens (e.g., -F, -Cl, -Br) | Decrease (Inductive) | Can influence both electronics and steric hindrance |
Influence of Boronic Acid Position and Derivatization on Chemical Behavior
The position of the boronic acid group on the indole ring is a critical determinant of the chemical reactivity and the types of structures that can be synthesized. The regioselective synthesis of indolylboronic acids allows for the preparation of isomers with distinct properties. Various metal-catalyzed C-H borylation methods have been developed to achieve high regioselectivity. nih.govnih.gov
For example, cobalt and nickel-based catalysts often direct the borylation to the C2 position of the indole ring. nih.gov In contrast, iridium-catalyzed borylation can lead to substitution at the C3 position, particularly when the nitrogen is protected with a boryl group that acts as a traceless directing group. nih.gov The synthesis of 7-borylated indoles has also been achieved through directed C-H activation, where a silyl (B83357) protecting group on the indole nitrogen directs the borylation to the C7 position. nih.gov
The following table illustrates the regioselectivity of indole borylation with different catalytic systems:
| Catalyst System | Position of Borylation on Indole Ring | Reference |
| Cobalt-based complexes | C2 | nih.gov |
| Nickel/NHC ligand | C2 | nih.gov |
| Iridium-based catalysts (with N-boryl directing group) | C3 | nih.gov |
| Iridium-based catalysts (with N-silyl directing group) | C7 | nih.gov |
Derivatization of the boronic acid moiety itself, for instance, by converting it to a boronic ester (e.g., a pinacol (B44631) ester) or a trifluoroborate salt, also significantly alters its chemical behavior. rsc.org Boronic esters are generally more stable and are often used in purification and as direct substrates in cross-coupling reactions. nih.gov While boronic acids are often the most reactive species in Suzuki-Miyaura coupling, their slow release from trifluoroborate salts can suppress side reactions like protodeboronation and homocoupling, leading to improved reaction outcomes in certain cases. rsc.org The choice of the boron reagent can therefore be a crucial parameter for optimizing reaction conditions. rsc.org
Conformational Analysis and its Implications for Interactions and Transformations
The three-dimensional structure and conformational flexibility of (2-methyl-1H-indol-4-yl)boronic acid derivatives play a significant role in their interactions with other molecules and their reactivity. Conformational analysis of related phenylboronic acids reveals that rotational isomerization can occur around the C-B and B-O bonds. beilstein-journals.orgbeilstein-journals.org
For (2-methyl-1H-indol-4-yl)boronic acid, rotation around the C4-B bond can lead to different spatial arrangements of the boronic acid group relative to the indole ring. These conformers can have different energies and populations at equilibrium. beilstein-journals.org The presence of the methyl group at the 2-position and the NH group of the indole ring can lead to specific intramolecular interactions that stabilize certain conformations. For example, hydrogen bonding between the N-H of the indole and one of the hydroxyl groups of the boronic acid is conceivable. beilstein-journals.org
In substituted analogs, intramolecular hydrogen bonds can significantly influence the conformational preferences. For instance, in 2-fluorophenylboronic acid, an intramolecular hydrogen bond between the fluorine and a hydroxyl group of the boronic acid contributes to the stability of certain conformers. beilstein-journals.org Similar interactions could be engineered in derivatives of (2-methyl-1H-indol-4-yl)boronic acid to control their conformation.
The conformation of the boronic acid derivative can have a direct impact on its reactivity. For instance, the accessibility of the empty p-orbital on the boron atom, which is crucial for its Lewis acidity and for the transmetalation step in cross-coupling reactions, can be influenced by the molecule's conformation. beilstein-journals.org In enzymatic reactions, the specific conformation of a boronic acid inhibitor will dictate its ability to fit into the active site of an enzyme.
Systematic Variation of the (2-methyl-1H-indol-4-yl)boronic Acid Scaffold for Optimized Performance
The systematic variation of the (2-methyl-1H-indol-4-yl)boronic acid scaffold is a powerful strategy for optimizing the performance of these compounds for specific applications. This involves the targeted synthesis of a library of analogs with modifications at different positions of the molecule and evaluating their properties. nih.gov
Key areas for systematic variation include:
Substitution on the Indole Ring: Introducing a variety of substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions (C3, C5, C6, C7) of the indole ring to modulate the electronic and steric properties of the molecule. This can be used to fine-tune reactivity, selectivity, and biological activity. nih.govnih.gov
Modification of the 2-Methyl Group: Replacing the methyl group at the C2 position with other alkyl or aryl groups to probe steric and electronic effects in this region of the molecule.
N-Substitution of the Indole: Alkylation or arylation of the indole nitrogen can influence the electronic properties of the ring and can also serve as a handle for attaching other functional groups. nih.gov
Derivatization of the Boronic Acid: As discussed earlier, converting the boronic acid to various esters or trifluoroborates can improve stability, handling, and reaction outcomes. rsc.org
An example of how systematic variation can lead to optimized performance can be seen in the development of indole-based HIV-1 fusion inhibitors. In these studies, different linkages between indole rings and various substituents were explored to enhance binding affinity and antiviral activity. nih.gov Although not involving boronic acids directly, this work illustrates the principles of SAR that can be applied to the (2-methyl-1H-indol-4-yl)boronic acid scaffold.
The following table outlines a hypothetical systematic variation plan for optimizing a property of interest (e.g., reactivity in a specific cross-coupling reaction):
| Variation Strategy | Specific Modifications | Rationale |
| Indole Ring Substitution | Introduce -F, -Cl, -OCH₃, -NO₂ at C5 and C6 | Modulate electronic properties and steric hindrance. |
| N-Indole Modification | N-methylation, N-benzylation | Alter nucleophilicity of the indole ring and introduce steric bulk. |
| Boronic Acid Derivatization | Convert to pinacol ester, MIDA ester, trifluoroborate | Enhance stability, solubility, and control reactivity. |
Through such systematic studies, a deeper understanding of the SAR and SPR of (2-methyl-1H-indol-4-yl)boronic acid derivatives can be achieved, paving the way for the development of new and improved compounds for a wide range of chemical and biological applications.
Biological and Biochemical Investigations of 2 Methyl 1h Indol 4 Yl Boronic Acid and Its Derivatives Mechanistic Focus
In Vitro Studies on Molecular Target Interactions (e.g., enzyme binding, protein recognition)
The boronic acid group is the key functional element responsible for the molecular interactions of (2-methyl-1H-indol-4-yl)boronic acid and its derivatives. Boronic acids are known for their unique ability to form reversible covalent bonds with nucleophiles, which underpins their capacity for molecular recognition and enzyme inhibition.
A primary mode of interaction is the reaction with 1,2- and 1,3-diols, which are common structural motifs in biological molecules like saccharides and glycoproteins. nih.govnih.govresearchgate.net This interaction leads to the formation of stable, cyclic boronate esters. researchgate.net This reversible covalent binding is crucial for recognizing and targeting specific carbohydrate structures, such as the Thomsen-Friedenreich (TF) disaccharide, a known tumor biomarker found on the surface of cancer cells. nih.gov
In the context of protein recognition, the electrophilic boron atom is a key player. It can interact with nucleophilic amino acid residues, such as the serine in the active site of proteases or the catalytic hydroxide (B78521) anion in metallo-β-lactamases. nih.govnih.gov This can lead to potent enzyme inhibition, as the boronic acid often acts as a transition-state analog. nih.gov For example, bortezomib, a dipeptide boronic acid, was designed based on peptide aldehyde inhibitors, with the boronic acid moiety resolving issues of rapid dissociation and lack of specificity. nih.gov The two hydroxyl groups on the boronic acid can also participate in hydrogen bonding with target proteins, enhancing binding affinity. nih.gov The interaction between a boronic acid and a target protein can be strong and highly specific due to the formation of multiple hydrogen bonds, which can have a significant degree of covalency. nih.gov
Below is a summary of the principal molecular interactions involving the boronic acid functional group.
| Interaction Type | Biological Target Motif | Mechanism of Action | Significance in Recognition |
| Reversible Covalent Bonding | 1,2- and 1,3-diols (e.g., in saccharides, glycoproteins) | Formation of cyclic boronate esters. researchgate.net | Enables selective targeting of carbohydrate-rich structures on cell surfaces or specific glycoproteins. nih.govnih.gov |
| Covalent Adduct Formation | Nucleophilic amino acid residues (e.g., Serine, Threonine) in enzyme active sites. | The electrophilic boron atom is attacked by the nucleophilic residue, forming a stable but often reversible adduct. nih.govnih.gov | Potent enzyme inhibition by mimicking the tetrahedral transition state of the substrate. nih.gov |
| Metal Ion Interaction | Zinc cations in metalloenzymes (e.g., metallo-β-lactamases). | The boronic acid's hydroxyl groups can coordinate with metal ions in the active site. nih.gov | Facilitates the binding of the inhibitor and contributes to the inhibition mechanism. nih.gov |
| Hydrogen Bonding | Amino acid residues in protein binding pockets. | The B(OH)₂ group acts as both a hydrogen bond donor and acceptor. nih.gov | Enhances binding affinity and specificity for the target protein. nih.gov |
Cellular Assays for Biological Activity Profiling (e.g., mechanistic pathways, cellular uptake, in vitro localization)
Cellular assays are crucial for understanding the biological potential of compounds like (2-methyl-1H-indol-4-yl)boronic acid. These assays can profile a compound's effects on cellular health, probe its mechanism of action, and determine how it enters and localizes within cells.
One key area of investigation is cellular uptake. The ability of boronic acids to interact with diols on cell surface glycans can influence their entry into cells. researchgate.netnih.gov For instance, a study on a glucose-boronic acid derivative demonstrated selective accumulation in glioma cells over normal fibroblasts, as measured by Inductively Coupled Plasma Mass Spectrometry (ICP-MS). nih.gov This suggests that the sugar-like portion of the molecule may facilitate uptake through glucose transport pathways, leading to selective accumulation in cells with higher metabolic rates. nih.gov
Mechanistic pathway studies often involve monitoring the effects of a compound on specific cellular processes. For example, dipeptide boronic acid derivatives have been shown to inhibit cancer cell growth by arresting the cell cycle in the G2/M phase, ultimately leading to apoptosis. nih.gov Genotoxicity is another important aspect of biological profiling. A panel of nine different boronic acids was tested using the BlueScreen HC and GreenScreen HC assays, which measure the induction of the GADD45a gene, a marker for genotoxic stress. nih.gov While some compounds tested positive at high concentrations (1 mM to 10 mM), the results suggested that boronic acids as a class are not potent eukaryotic genotoxins. nih.gov
The table below outlines common cellular assays used for profiling boronic acid derivatives.
| Assay Type | Purpose | Example Finding for Boronic Acid Derivatives |
| Cellular Uptake Studies (e.g., ICP-MS) | To quantify the amount of a boron-containing compound that enters cells. | A glucose-boronic acid conjugate showed higher boron accumulation in glioma cells compared to fibroblasts. nih.gov |
| Cell Cycle Analysis (e.g., Flow Cytometry) | To determine the effect of a compound on cell cycle progression. | A dipeptide boronic acid inhibitor was found to halt cell cycle progression at the G2/M phase in U266 cells. nih.gov |
| Genotoxicity Assays (e.g., GreenScreen HC) | To assess the potential of a compound to cause DNA damage. | Some boronic acids induced a positive response only at high concentrations, indicating low genotoxic potential in eukaryotes. nih.gov |
| Cell Viability/Cytotoxicity Assays | To measure the concentration at which a compound affects cell survival. | Chalcones containing a boronic acid group showed increased selective toxicity towards breast cancer cells compared to their carboxylic acid counterparts. nih.gov |
Mechanistic Elucidation of Observed Biochemical Effects
Elucidating the precise molecular mechanism behind the biochemical effects of (2-methyl-1H-indol-4-yl)boronic acid and its derivatives involves a combination of experimental and computational techniques. The central feature of their mechanism is the electrophilic nature of the boron atom and its vacant p-orbital.
In enzyme inhibition, the boronic acid moiety is often designed to mimic the transition state of a substrate. For metallo-β-lactamases, which confer bacterial resistance to β-lactam antibiotics, boronic acid inhibitors function by forming a covalent adduct with the catalytic hydroxide anion in the enzyme's active site. nih.gov This interaction is facilitated by the prereaction complex where the boron atom interacts with the nucleophile, effectively blocking the enzyme's hydrolytic activity. nih.gov
The mechanism of cellular uptake can be linked to the interaction with cell surface carbohydrates. Boronic acids can form bonds with cis-1,2- and 1,3-diols present in cell envelope glycans. nih.gov This interaction can enhance cellular permeability and delivery of molecules across the cell membrane, which is a significant barrier to many potential therapeutic agents. researchgate.netnih.gov
Advanced techniques are employed to confirm these mechanisms. A recent study on a designer enzyme containing a genetically encoded boronic acid utilized X-ray crystallography, high-resolution mass spectrometry (HRMS), and ¹¹B NMR spectroscopy to confirm the unique activation and catalytic role of the boron moiety. nih.gov These methods provided direct evidence of the interactions between the boronic acid, the protein scaffold, and the substrate, confirming a novel catalytic mechanism not found in natural enzymes. nih.gov
Role as a Scaffold in Medicinal Chemistry Research for Compound Library Generation (without specific drug applications or human data)
(2-methyl-1H-indol-4-yl)boronic acid is a valuable building block, or scaffold, for generating libraries of diverse chemical compounds for screening in medicinal chemistry research. The indole (B1671886) core is a privileged structure in medicinal chemistry, and the boronic acid handle provides a versatile point for chemical modification.
The most prominent application of aryl and heteroaryl boronic acids is in the palladium-catalyzed Suzuki–Miyaura cross-coupling reaction. nih.gov This reaction is a powerful tool for forming new carbon-carbon (C-C) bonds, allowing chemists to link the indole scaffold to a vast array of other chemical fragments. nih.gov This enables the rapid synthesis of large and structurally diverse compound libraries.
Beyond C-C bond formation, the boronic acid group itself can be used as a "molecular construction tool." medchemexpress.com Its ability to form reversible bioconjugates with diol-containing molecules allows for the creation of complex architectures with specific recognition properties. medchemexpress.com By introducing a boronic acid group into a known bioactive molecule, researchers can alter its selectivity, physicochemical properties, and pharmacokinetic characteristics. medchemexpress.com Chemical suppliers offer libraries of boronic acid compounds, including indole derivatives, specifically for high-throughput screening to identify new molecular probes or starting points for further chemical optimization. medchemexpress.com
The table below summarizes the utility of the (2-methyl-1H-indol-4-yl)boronic acid scaffold in medicinal chemistry.
| Application in Library Generation | Chemical Rationale | Outcome |
| Suzuki–Miyaura Cross-Coupling | The boronic acid acts as a versatile coupling partner with aryl or vinyl halides. nih.gov | Efficient formation of new C-C bonds, leading to a wide diversity of substituted indole derivatives. nih.gov |
| Chan-Lam Coupling | Copper-catalyzed formation of C-N or C-O bonds. | Synthesis of N-aryl or O-aryl indole derivatives, expanding the chemical space of the library. |
| Scaffold for Derivatization | The indole ring and boronic acid moiety can be independently modified. | Generation of focused libraries to explore structure-activity relationships (SAR) around the indole core. |
| Physicochemical Property Modulation | Introduction of the boronic acid group can alter properties like solubility and lipophilicity. medchemexpress.com | Improved characteristics of library compounds for biological screening. medchemexpress.com |
Future Research Directions and Emerging Trends for 2 Methyl 1h Indol 4 Yl Boronic Acid
Exploration of Novel and Sustainable Synthetic Routes
While methods for synthesizing substituted indole (B1671886) boronic acids exist, future research will likely focus on developing more efficient, sustainable, and regioselective routes to (2-methyl-1H-indol-4-yl)boronic acid. nih.govnih.gov Traditional methods like the Suzuki-Miyaura coupling of a halogenated indole precursor are effective but often rely on expensive palladium catalysts and pre-functionalized starting materials. nih.govjournaloms.com
Emerging trends point towards direct C-H activation and borylation as a more atom-economical approach. nih.govacs.org Research into iridium, ruthenium, or cobalt-catalyzed C-H borylation could provide direct access to the target compound from 2-methylindole, although controlling regioselectivity for the C4 position remains a significant challenge. nih.govnih.gov Future work could explore the use of directing groups to achieve the desired C4 functionalization.
Furthermore, sustainable chemistry principles are driving the exploration of metal-free synthesis. acs.org Lewis-acid-catalyzed borylations or photochemical methods could offer greener alternatives to transition-metal-catalyzed reactions. acs.orgmdpi.com The development of flow chemistry processes for the synthesis of (2-methyl-1H-indol-4-yl)boronic acid could also enhance safety, scalability, and efficiency. A recent innovative, metal-free, two-step method for creating the indole core itself from simple starting materials highlights the trend toward more sustainable practices in indole synthesis. rsc.orgrug.nl
Table 1: Comparison of Potential Synthetic Strategies
| Synthetic Method | Typical Conditions | Potential Advantages | Future Research Focus |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd catalyst, base, borane (B79455) source, 4-halo-2-methylindole | High yield, well-established | Developing more active and cheaper catalysts (e.g., nickel-based). nih.gov |
| C-H Borylation | Ir, Ru, or Co catalyst, borane source, 2-methylindole | High atom economy, fewer pre-functionalization steps. nih.gov | Achieving high regioselectivity for the C4 position. nih.gov |
| Metal-Free Borylation | Lewis acids (e.g., BF₃·Et₂O), strong bases, or photochemical activation. acs.org | Avoids toxic and expensive metals, milder conditions. | Improving substrate scope and reaction efficiency. acs.org |
| Flow Chemistry | Microreactor setup, continuous processing | Enhanced safety, precise control, easy scale-up. | Optimizing reaction conditions for continuous production. |
Advanced Applications in Bioorthogonal Chemistry and Chemical Biology
Boronic acids are increasingly popular in chemical biology due to their unique ability to form reversible covalent bonds with diols, a common motif in biological molecules like saccharides and glycoproteins. researchgate.net Bioorthogonal chemistry, which involves reactions that can occur in living systems without interfering with native biochemical processes, represents a major growth area for this compound. escholarship.orgnih.gov
Future research on (2-methyl-1H-indol-4-yl)boronic acid will likely explore its use as a molecular probe. The indole scaffold possesses intrinsic fluorescent properties that could be modulated upon binding to a biological target. This opens possibilities for developing "turn-on" fluorescent sensors for specific carbohydrates or glycoproteins on cell surfaces.
Moreover, the interaction between boronic acids and diols can be exploited for drug delivery. researchgate.net (2-methyl-1H-indol-4-yl)boronic acid could be incorporated into larger drug molecules to target cells rich in specific cell-surface glycans, a strategy that could enhance the selectivity of cancer therapies. researchgate.net Its role as a building block for more complex molecules, such as enzyme inhibitors, is also a promising direction, given that boronic acids are key components in several approved drugs. mdpi.commit.edu
Potential Applications in Chemical Biology:
Fluorescent Biosensors: Designing probes where the fluorescence of the indole core is quenched until the boronic acid moiety binds to a target diol-containing analyte.
Targeted Drug Delivery: Using the boronic acid as a "warhead" to guide therapeutic agents to specific cell types, such as cancer cells with aberrant glycosylation patterns. researchgate.net
Enzyme Inhibition: Synthesizing derivatives that act as transition-state analogs for enzymes that process carbohydrate substrates. chemimpex.com
Bioconjugation: Employing the boronic acid group for the specific and reversible immobilization of proteins or other biomolecules onto surfaces for diagnostic applications. chemimpex.com
Integration into Advanced Material Science for Functional Devices
The indole nucleus is an electron-rich heterocyclic system, making it an attractive component for organic electronic materials. nih.govnih.gov The combination of the conductive properties of the indole ring system with the reactive handle of the boronic acid group in (2-methyl-1H-indol-4-yl)boronic acid suggests significant potential in material science.
Future research could focus on incorporating this molecule as a building block into conjugated polymers for applications in:
Organic Light-Emitting Diodes (OLEDs): The indole moiety can serve as a hole-transporting or emissive component. The boronic acid allows for easy polymerization or functionalization to tune the electronic and optical properties of the final material.
Organic Field-Effect Transistors (OFETs): Polymers derived from (2-methyl-1H-indol-4-yl)boronic acid could be investigated as semiconductor layers in OFETs.
Chemical Sensors: The boronic acid group can act as a recognition site for analytes like fluoride (B91410) ions or sugars. researchgate.net Devices could be fabricated where the binding of an analyte modulates the electrical or optical properties of a material derived from the compound, enabling sensitive and selective detection.
The self-assembly properties of boronic acids can also be exploited. Research into the formation of supramolecular structures, such as covalent organic frameworks (COFs), using (2-methyl-1H-indol-4-yl)boronic acid as a linker could lead to materials with high porosity and stability for applications in gas storage or catalysis.
Development of (2-methyl-1H-indol-4-yl)boronic Acid as New Catalytic Reagents
Organoboron compounds, particularly aryl boronic acids, are recognized for their utility as organocatalysts. nih.gov They function as Lewis acids to activate substrates in a variety of organic transformations. The specific electronic nature of the (2-methyl-1H-indol-4-yl) group could impart unique catalytic activity.
Future investigations may explore the use of (2-methyl-1H-indol-4-yl)boronic acid as a catalyst in reactions such as:
Direct Amidation: Boronic acid catalysts have been shown to promote the direct condensation of carboxylic acids and amines, a green alternative to traditional coupling reagents. rsc.orgscispace.com The Lewis acidity of the boron center in (2-methyl-1H-indol-4-yl)boronic acid could be effective in this transformation.
Dehydration Reactions: Catalyzing the formation of imines or the dehydration of sugars. nih.gov
Asymmetric Catalysis: By incorporating the (2-methyl-1H-indol-4-yl)boronic acid scaffold into a chiral ligand, it may be possible to develop novel catalysts for stereoselective reactions.
The indole's NH group could also play a cooperative role in catalysis, potentially acting as a hydrogen bond donor to further activate substrates, leading to bifunctional catalytic systems.
Table 2: Potential Catalytic Applications
| Reaction Type | Role of Boronic Acid | Potential Advantage of Indole Moiety |
|---|---|---|
| Direct Amidation | Lewis acid activation of carboxylic acid. rsc.org | Potential for H-bonding from indole NH to assist catalysis. |
| Aldol/Condensation Reactions | Activation of carbonyl group. nih.gov | Tunable Lewis acidity based on indole electronics. |
| Acetal Formation/Hydrolysis | Catalyst for alcohol addition/elimination. | Potential for creating recyclable catalysts through immobilization. |
| Asymmetric Synthesis | Part of a chiral ligand framework. | Rigid scaffold for inducing stereoselectivity. |
Interdisciplinary Research Opportunities for (2-methyl-1H-indol-4-yl)boronic Acid
The most exciting future prospects for (2-methyl-1H-indol-4-yl)boronic acid lie at the crossroads of different scientific fields. The versatility of the compound necessitates a multidisciplinary approach to unlock its full potential.
Chemistry and Biology: Synthetic chemists can design and create novel derivatives, which chemical biologists can then use to probe complex biological systems, such as tracking protein glycosylation in real-time or delivering drugs to specific tissues. researchgate.netchemimpex.com
Material Science and Engineering: Material scientists can polymerize or integrate the compound into devices, while engineers can fabricate and test these devices as sensors, transistors, or OLEDs. Collaboration with computational chemists could predict the electronic properties of new materials before synthesis.
Catalysis and Process Chemistry: Organic chemists can discover new catalytic applications, while chemical engineers can develop scalable, continuous flow processes to produce both the catalyst and its products efficiently and sustainably.
Q & A
Q. What are the primary synthetic routes for (2-methyl-1H-indol-4-yl)boronic acid, and how can reaction variables be optimized?
(2-Methyl-1H-indol-4-yl)boronic acid is typically synthesized via Suzuki-Miyaura cross-coupling, which involves coupling aryl halides with boronic acids using a palladium catalyst. Key variables include:
- Boronic acid derivative (e.g., substituent effects on coupling efficiency).
- Base (e.g., K₂CO₃, CsF) to activate the catalyst.
- Ligand (e.g., SPhos, XPhos) to stabilize Pd intermediates.
- Solvent (e.g., THF, DMF) to modulate reaction kinetics.
A recent study optimized Suzuki-Miyaura reactions by systematically varying these parameters (Table 1). For example, ligand choice significantly impacts yield due to steric and electronic effects .
| Variable | Options Tested | Impact on Yield |
|---|---|---|
| Ligand | 11 types | ±30% variance |
| Base | 7 types | ±15% variance |
| Solvent | 4 types | ±10% variance |
Q. How can the structural and electronic properties of (2-methyl-1H-indol-4-yl)boronic acid be characterized?
X-ray crystallography and NMR spectroscopy are critical for structural elucidation. The indole ring’s electron-donating methyl group stabilizes the boronic acid moiety, reducing hydrolysis susceptibility. Computational studies (e.g., DFT) can predict pKa values and binding affinities for diols, aiding in functionalization strategies .
Advanced Research Questions
Q. What analytical challenges arise in detecting (2-methyl-1H-indol-4-yl)boronic acid impurities, and how can LC-MS/MS mitigate them?
Trace impurities (e.g., methylphenylboronic acid) in pharmaceuticals require detection at <1 ppm. LC-MS/MS in MRM mode achieves high sensitivity (LOD: 0.1 ppm) by targeting specific transitions (e.g., m/z 181 → 135 for carboxyphenylboronic acid). Derivatization-free protocols reduce sample preparation time, while column choice (C18 vs. HILIC) resolves co-elution issues .
Q. How do secondary interactions affect the selectivity of (2-methyl-1H-indol-4-yl)boronic acid in glycoprotein binding assays?
Surface plasmon resonance (SPR) studies reveal that non-specific interactions (e.g., hydrophobic or ionic forces) can dominate over boronic acid-diol binding. For example, RNAse B binding to AECPBA-functionalized surfaces decreased by 40% when switching from phosphate to borate buffer (pH 8.5), suppressing electrostatic interference. Buffer optimization is critical for isolating glycan-specific interactions .
Q. What methodologies enable kinetic analysis of (2-methyl-1H-indol-4-yl)boronic acid binding to diols?
Stopped-flow fluorescence assays measure binding kinetics (e.g., kon and koff). For arylboronic acids, kon follows D-fructose > D-tagatose > D-mannose > D-glucose, correlating with thermodynamic stability. The indole ring’s steric bulk may slow kon by ~20% compared to simpler arylboronic acids .
Q. How can MALDI-MS address sequencing challenges in peptide conjugates of (2-methyl-1H-indol-4-yl)boronic acid?
MALDI-MS with 2,5-dihydroxybenzoic acid (DHB) matrix enables in situ esterification, preventing boroxine trimerization. For branched peptides with ≤5 boronic acid groups, DHB-modified ions yield clear fragmentation patterns (MS/MS). This method bypasses laborious derivatization steps, enabling high-throughput library screening .
Q. What design principles govern the incorporation of (2-methyl-1H-indol-4-yl)boronic acid into anticancer agents?
Structure-activity relationship (SAR) studies emphasize:
- Indole substitution : Methyl at C2 enhances lipophilicity (logP +0.5) and membrane permeability.
- Boronic acid positioning : Para to indole N-H improves proteasome inhibition (IC50 < 50 nM). Rational design via molecular docking (e.g., targeting β5 subunit of 20S proteasome) optimizes binding .
Methodological Considerations
Q. How can polymer-based systems enhance glucose sensing using (2-methyl-1H-indol-4-yl)boronic acid?
Immobilizing the boronic acid on redox-active polymers (e.g., poly-nordihydroguaiaretic acid) creates reusable sensors. The polymer acts as a molecular sieve, excluding interferents (e.g., plasma proteins). Electrochemical impedance spectroscopy (EIS) tracks glucose-dependent polymer swelling, achieving dynamic ranges of 1–30 mM .
Q. What experimental design strategies optimize adsorption capacity of boronic acid-functionalized resins?
Resins with 4-carboxyphenylboronic acid (loading: 1.22 mmol/g) achieve 90% adsorption of 1,3-propanediol via pH-controlled boronate ester formation. Central composite design (CCD) identifies optimal parameters: pH 9.5, 25°C, and 0.1 M NaCl .
Data Contradictions and Resolution
Q. How to resolve discrepancies in reported binding constants for (2-methyl-1H-indol-4-yl)boronic acid?
Variations in buffer ionic strength (e.g., 0.1 M vs. 0.5 M NaCl) and diol stereochemistry (e.g., cis vs. trans) account for ±15% differences. Standardizing conditions (pH 7.4, 150 mM NaCl) and using ITC (isothermal titration calorimetry) improves reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
